REACTION_CXSMILES
|
[S:1]([O-:5])([O-])(=[O:3])=[O:2].[Ca+2].S(=O)(=O)=O.[Cl:11][C:12]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:13].ClC([O-])=O>C(Cl)Cl>[Cl:11][C:12]([O:14][C:15]1[CH:20]=[CH:19][C:18]([S:1]([OH:5])(=[O:3])=[O:2])=[CH:17][CH:16]=1)=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Name
|
liquid
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.48 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)[O-]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 mL 3-necked round bottom flask equipped with a magnetic stirrer, addition funnel
|
Type
|
CUSTOM
|
Details
|
topped with a drying tube
|
Type
|
TEMPERATURE
|
Details
|
The reaction solvent was cooled with an ice water bath
|
Type
|
CUSTOM
|
Details
|
reaction vessel
|
Type
|
ADDITION
|
Details
|
added dropwise so as
|
Type
|
CUSTOM
|
Details
|
the reaction exotherm
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
as is for the condensation reaction
|
Type
|
CUSTOM
|
Details
|
The following spectroscopic data was obtained for this material
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |